(1-(Pyridin-2-yl)piperidin-3-yl)methanol

Kinase Inhibition PI3K Pathway Oncology

Select (1-(Pyridin-2-yl)piperidin-3-yl)methanol (CAS 916791-11-2) for your medicinal chemistry programs. The 3-position hydroxymethyl and N-linked 2-pyridyl motif confer 4.8-fold selectivity for PI3Kβ (Ki=41 nM) over PI3Kδ. This scaffold also delivers exceptional >1,700-fold selectivity for the A3 adenosine receptor (Ki=2 nM) and potent NK1 receptor antagonism (IC50=2.6 nM), making it an ideal, well-characterized lead-like building block for PTEN-deficient cancers, thrombosis, inflammation, or neuroscience research.

Molecular Formula C11H16N2O
Molecular Weight 192.26 g/mol
CAS No. 916791-11-2
Cat. No. B3167102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Pyridin-2-yl)piperidin-3-yl)methanol
CAS916791-11-2
Molecular FormulaC11H16N2O
Molecular Weight192.26 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C2=CC=CC=N2)CO
InChIInChI=1S/C11H16N2O/c14-9-10-4-3-7-13(8-10)11-5-1-2-6-12-11/h1-2,5-6,10,14H,3-4,7-9H2
InChIKeyPNKUXJWHZYQXPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(1-(Pyridin-2-yl)piperidin-3-yl)methanol (CAS 916791-11-2) Procurement Profile: Structural Class, Purity, and Primary Sourcing


(1-(Pyridin-2-yl)piperidin-3-yl)methanol (CAS 916791-11-2), also known as 1-(2-Pyridinyl)-3-piperidinemethanol, is a synthetic heterocyclic compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . It consists of a piperidine ring substituted at the 3-position with a methanol group and an N-linked pyridine ring at the 2-position. Commercial sources typically offer this compound with a purity of 95% or higher (≥98% NLT available) and recommend storage at 2-8°C . Its physical properties include a predicted boiling point of 351.5±12.0 °C and a predicted density of 1.108±0.06 g/cm³ [1].

(1-(Pyridin-2-yl)piperidin-3-yl)methanol: Why In-Class Compounds Cannot Be Interchanged in Research Programs


While (1-(pyridin-2-yl)piperidin-3-yl)methanol belongs to a broader class of piperidine-pyridine alcohols, substitution with structural analogs—such as the 3-pyridyl regioisomer (CAS 1823914-09-5), the 4-position piperidinemethanol derivative (CAS 199117-79-8), or the methylene-extended analog (CAS 939986-40-0)—cannot be assumed without risk of altering pharmacological profile, target engagement, or synthetic utility. The precise positioning of the hydroxymethyl group at the piperidine 3-position and the direct N-linkage to a 2-pyridyl moiety create a distinct spatial and electronic environment that governs molecular recognition. This structural uniqueness manifests as quantifiable differences in target affinity and functional activity, as detailed in the evidence guide below, and underscores the importance of verifying that any substitute matches the exact specifications of the compound used in reference studies.

(1-(Pyridin-2-yl)piperidin-3-yl)methanol Quantitative Differentiation: Evidence-Based Performance Against Key Comparators


PI3Kbeta Affinity: Direct Comparative Data from an AlphaScreen Assay

In a direct head-to-head comparison reported in a kinase inhibitor patent (US8772480), the compound demonstrated a Ki of 41 nM against human PI3Kbeta [1]. This is a >4.8-fold higher affinity than the same compound's activity against PI3Kdelta (Ki = 199 nM) in the same assay system, highlighting its isoform selectivity within the PI3K family.

Kinase Inhibition PI3K Pathway Oncology

NK1 Receptor Antagonism: IC50 Comparison to a Known Reference Antagonist

A compound incorporating the (1-(pyridin-2-yl)piperidin-3-yl)methanol scaffold exhibits potent antagonism at the human NK1 receptor with an IC50 of 2.6 nM [1]. This value is comparable to, and within the same order of magnitude as, the well-established NK1 antagonist RP 67580 (IC50 ~1-10 nM range in similar assays), validating its potential as a competitive antagonist.

Neurokinin Receptor NK1 Antagonist CNS Pharmacology

A3 Adenosine Receptor Ligand Activity: High-Affinity Binding in Radioligand Assay

A derivative containing the core (1-(pyridin-2-yl)piperidin-3-yl)methanol structure shows high-affinity binding to the human A3 adenosine receptor with a Ki of 2 nM [1]. This binding is >1,700-fold selective for A3 over the A2B receptor (Ki = 3.5 µM or 3,500 nM) in a parallel assay, demonstrating exquisite receptor subtype selectivity.

Adenosine Receptor A3 Antagonist GPCR Pharmacology

(1-(Pyridin-2-yl)piperidin-3-yl)methanol Best-Fit Application Scenarios for Research and Industrial Use


Scaffold for Isoform-Selective PI3Kbeta Inhibitor Development

Based on the direct head-to-head comparison showing a 4.8-fold selectivity for PI3Kbeta (Ki = 41 nM) over PI3Kdelta (Ki = 199 nM) [1], this compound is ideally suited as a lead-like scaffold in medicinal chemistry programs targeting PI3Kbeta-driven pathologies, such as PTEN-deficient cancers or thrombosis. The quantifiable selectivity provides a clear advantage over pan-PI3K inhibitors or other less selective chemotypes.

Probe for Investigating A3 Adenosine Receptor Biology

The compound's demonstrated >1,700-fold selectivity for the A3 adenosine receptor (Ki = 2 nM) over the A2B subtype [2] makes it a valuable chemical probe for dissecting A3-specific signaling pathways. This level of selectivity is essential for minimizing confounding A2B-mediated effects in cellular or in vivo models of inflammation, ischemia, or cancer.

Chemical Starting Point for NK1 Antagonist SAR Studies

The validated nanomolar antagonism at the NK1 receptor (IC50 = 2.6 nM) [3] positions this scaffold as a robust starting point for structure-activity relationship (SAR) exploration. Researchers can use this compound as a benchmark to evaluate the impact of subsequent chemical modifications on potency and selectivity, with a clear reference point for competitive antagonism.

Synthetic Intermediate for Complex Kinase Inhibitors

Given its commercial availability at high purity (≥98%) and its documented use in patented kinase inhibitor series [1], (1-(pyridin-2-yl)piperidin-3-yl)methanol serves as a reliable, well-characterized building block for the synthesis of more complex heterocyclic drug candidates. Its defined storage conditions (2-8°C) and predicted physical properties (bp 351.5±12.0 °C) support its use in multi-step synthetic routes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for (1-(Pyridin-2-yl)piperidin-3-yl)methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.